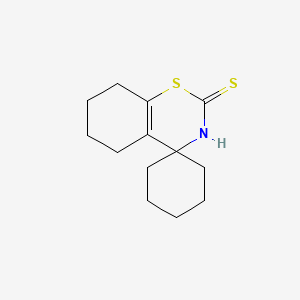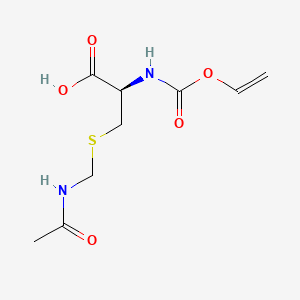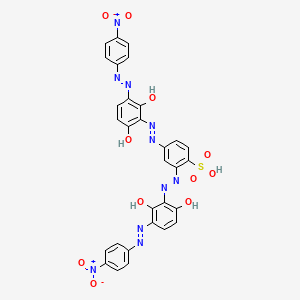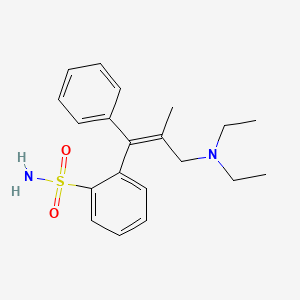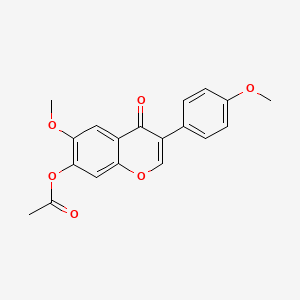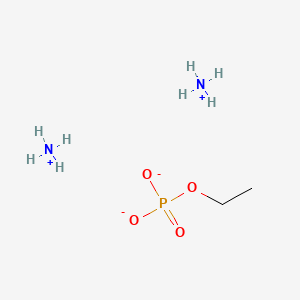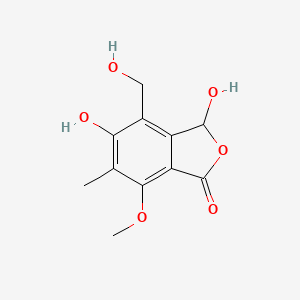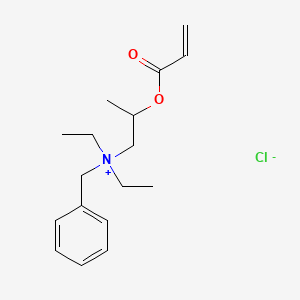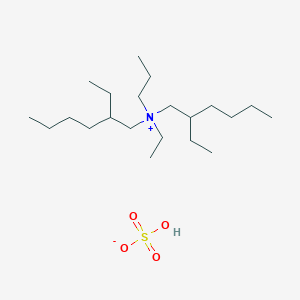
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is a quaternary ammonium compound with the molecular formula C21H47NO4S . It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Wirkmechanismus
The mechanism of action of ethyl ethylbis(2-ethylhexyl)methylammonium sulphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory settings.
Uniqueness
Ethyl ethylbis(2-ethylhexyl)methylammonium sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
94277-40-4 |
|---|---|
Molekularformel |
C21H47NO4S |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
ethyl-bis(2-ethylhexyl)-propylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H46N.H2O4S/c1-7-13-15-20(10-4)18-22(12-6,17-9-3)19-21(11-5)16-14-8-2;1-5(2,3)4/h20-21H,7-19H2,1-6H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IYVCIDHZDMRDBV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)C[N+](CC)(CCC)CC(CC)CCCC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


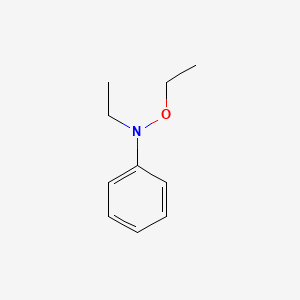
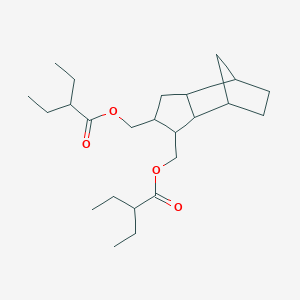
![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
